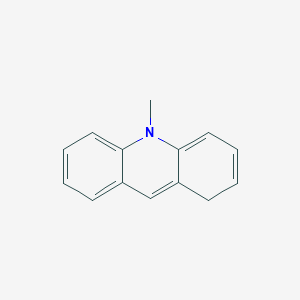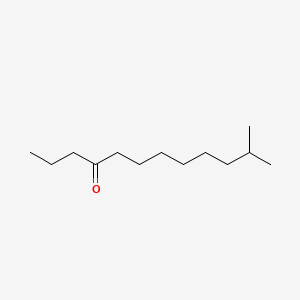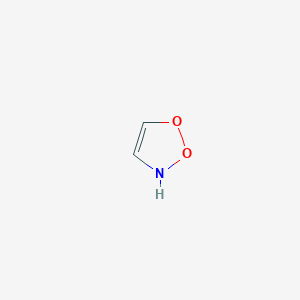![molecular formula C9H13NO B15350506 N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B15350506.png)
N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is a derivative of norbornene and is known for its unique bicyclic structure, which includes a nitrogen atom in its molecular framework.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of norbornene with methylamine in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is often produced using transition metal catalysts to enhance the reaction efficiency and yield. These catalysts help in the selective formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Norbornene-2-carboxylic acid.
Reduction: N-Methylbicyclo[2.2.1]hept-5-ene-2-amine.
Substitution: Various amides and amines depending on the nucleophile used.
Scientific Research Applications
N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: It has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in drug development.
Industry: The compound is utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.
Comparison with Similar Compounds
N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its bicyclic structure and the presence of the nitrogen atom. Similar compounds include:
Norbornene-2-carboxylic acid: Lacks the methyl group present in this compound.
N-Methyl-5-norbornene-2-carboxylic acid: Similar structure but different functional groups.
2-Benzoyl-5-norbornene: Contains a benzoyl group instead of a carboxamide group.
These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11) |
InChI Key |
QDIURVLTYFGLCN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B15350429.png)

![sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B15350438.png)


![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B15350462.png)


![Anthra[2,3-b]thiophene](/img/structure/B15350492.png)

![N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350495.png)


![(2Z)-3-ethyl-2-[[(7E)-7-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B15350511.png)
